

# Meta-analysis of clinical outcomes for nextgeneration IBAT inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Odevixibat HCl |           |
| Cat. No.:            | B1193273       | Get Quote |

# Next-Generation IBAT Inhibitors: A Meta-Analysis of Clinical Outcomes

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of treatment for cholestatic liver diseases and chronic constipation is rapidly evolving with the advent of next-generation ileal bile acid transporter (IBAT) inhibitors. These agents offer a targeted approach by blocking the reabsorption of bile acids in the terminal ileum, thereby reducing systemic bile acid levels and alleviating associated symptoms. This guide provides a comprehensive meta-analysis of the clinical outcomes for key next-generation IBAT inhibitors, including maralixibat, odevixibat, linerixibat, and elobixibat, based on recent clinical trial data.

#### **Mechanism of Action**

IBAT inhibitors act locally in the gut to block the apical sodium-dependent bile acid transporter (ASBT), also known as IBAT.[1][2] This transporter is responsible for the reabsorption of approximately 95% of bile acids from the small intestine back into the portal circulation.[2][3] By inhibiting this process, these drugs increase the excretion of bile acids in feces.[4] This interruption of the enterohepatic circulation of bile acids leads to a decrease in the total bile acid pool, which in turn reduces the bile acid burden on the liver and systemic circulation.[3] The liver compensates by increasing the synthesis of new bile acids from cholesterol, a process that can also lead to a reduction in serum LDL cholesterol levels.[2][3]





Click to download full resolution via product page

Caption: Mechanism of Action of IBAT Inhibitors.

### **Comparative Efficacy**

The clinical efficacy of next-generation IBAT inhibitors has been evaluated in various cholestatic liver diseases and chronic constipation. The primary endpoints in cholestasis trials typically include changes in pruritus (itching) scores and serum bile acid (sBA) concentrations. For chronic constipation, the focus is on the frequency of spontaneous bowel movements (SBMs).



| Inhibitor   | Trade Name | Indication                                                                                              | Key Efficacy<br>Outcomes                                                                                                                                                                                                                                                  | Clinical Trial(s)                      |
|-------------|------------|---------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------|
| Maralixibat | Livmarli   | Cholestatic Pruritus in Alagille Syndrome (ALGS) & Progressive Familial Intrahepatic Cholestasis (PFIC) | ALGS (ICONIC study): Significant reduction in pruritus (-1.6 points from baseline) and sBA (-96 µmol/L from baseline) at week 48.[5] PFIC (MARCH-PFIC study): Statistically significant improvement in pruritus severity (p=0.0098) and significant reductions in sBA.[6] | ICONIC[5],<br>MARCH-PFIC[6]<br>[7]     |
| Odevixibat  | Bylvay     | Cholestatic Pruritus in ALGS & PFIC                                                                     | ALGS (ASSERT study): Significant reduction in pruritus (mean change of -1.7 vs -0.8 for placebo) and sBA (mean change of -90 µmol/L vs +22 µmol/L for placebo).[8][9] PFIC (PEDFIC-1 study):                                                                              | ASSERT[8][9], PEDFIC-1 & 2[10][11][12] |



|               |                                                           | Statistically significant improvements in pruritus severity and reductions in sBA levels compared to placebo.[10][11]                                                                           |                |
|---------------|-----------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------|
| Linerixibat - | Cholestatic Pruritus in Primary Biliary Cholangitis (PBC) | PBC (GLIMMER study): Significant improvement in itch in the 40 mg and 90 mg twicedaily, and 180 mg once-daily groups compared to placebo.[1] Diarrhea was the most frequent adverse event. [13] | GLIMMER[1][13] |



|            |         |                         | Chronic Constipation (Phase 3 trials): Significantly greater |                                |
|------------|---------|-------------------------|--------------------------------------------------------------|--------------------------------|
| Elobixibat | Goofice | Chronic<br>Constipation | frequency of spontaneous bowel movements per week compared   | Phase 3 trials[14]<br>[15][16] |
|            |         |                         | to placebo (6.4<br>vs 1.7,<br>p<0.0001).[14]<br>[15]         |                                |

## **Comparative Safety and Tolerability**

The safety profile of IBAT inhibitors is primarily characterized by gastrointestinal side effects, which are a direct consequence of their mechanism of action.

| Inhibitor   | Common Adverse Events (>10%)               | Serious Adverse Events                                                                    |
|-------------|--------------------------------------------|-------------------------------------------------------------------------------------------|
| Maralixibat | Diarrhea, abdominal pain, vomiting.[5][17] | Liver injury (worsening of liver tests) is a potential risk.[18]                          |
| Odevixibat  | Diarrhea, pyrexia (fever).[8][9]           | No drug-related serious<br>adverse events were reported<br>in the pivotal PFIC trial.[10] |
| Linerixibat | Diarrhea, abdominal pain.[1]               | -                                                                                         |
| Elobixibat  | Abdominal pain, diarrhea.[14]              | Inguinal hernia was reported as a moderate adverse drug reaction in one patient.[14][15]  |

## **Experimental Protocols**



Detailed methodologies are crucial for the interpretation and comparison of clinical trial data. Below are summaries of the protocols for key phase 3 trials.

#### Maralixibat: MARCH-PFIC Study

- Objective: To evaluate the efficacy and safety of maralixibat in patients with PFIC.[19]
- Study Design: A randomized, double-blind, placebo-controlled, phase 3 trial.
- Participants: Patients aged 1 to 17 years with genetically confirmed PFIC and persistent pruritus.[7][20]
- Intervention: Maralixibat oral solution (up to 600 mcg/kg) or placebo administered twice daily for 26 weeks.[20]
- Primary Endpoint: Mean change in average Itch Reported Outcome (Observer)
   (ItchRO(Obs)) score from baseline over 26 weeks.[7]
- Secondary Endpoints: Mean change in total sBA concentration, bilirubin levels, growth parameters, and sleep disturbances.[7]

### **Odevixibat: PEDFIC-1 Study**

- Objective: To assess the efficacy and safety of odevixibat for the treatment of PFIC.[10]
- Study Design: A 24-week, randomized, double-blind, placebo-controlled, phase 3 trial.[12]
- Participants: Pediatric patients with PFIC type 1 or 2.[11]
- Intervention: Odevixibat (40 µg/kg/day or 120 µg/kg/day) or placebo administered orally once daily.[12]
- Primary Endpoints: Proportion of patients with a positive pruritus assessment and the change from baseline in sBA levels.[12]
- Secondary Endpoints: Changes in sleep parameters and quality of life measures.[10]





Click to download full resolution via product page

**Caption:** A Typical Clinical Trial Workflow for IBAT Inhibitors.

#### Conclusion

Next-generation IBAT inhibitors represent a significant advancement in the management of cholestatic pruritus and chronic constipation. Maralixibat and odevixibat have demonstrated robust efficacy and acceptable safety profiles in pediatric patients with ALGS and PFIC, leading to their regulatory approval for these indications.[7][10][21] Linerixibat shows promise for treating pruritus in adults with PBC, and elobixibat is an effective option for chronic constipation.[1][14] The primary side effects are gastrointestinal and are generally manageable. Future research will likely focus on expanding the indications for these drugs and developing



second-generation inhibitors with improved tolerability. This comparative guide provides a valuable resource for researchers and clinicians to understand the current landscape and future directions of IBAT inhibitor therapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. gsk.com [gsk.com]
- 2. Ileal Bile Acid Transporter Inhibition for the Treatment of Chronic Constipation, Cholestatic Pruritus, and NASH PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Mechanism of Action | Bylvay® (odevixibat) HCP Site [bylvayhcp.com]
- 5. Efficacy and safety of maralixibat treatment in patients with Alagille syndrome and cholestatic pruritus (ICONIC): a randomised phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Positive Topline Data Announced from Mirum's LIVMARLI Phase 3 MARCH Study in Progressive Familial Intrahepatic Cholestasis (PFIC) BioSpace [biospace.com]
- 7. hcplive.com [hcplive.com]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. Efficacy and safety of odevixibat in patients with Alagille syndrome (ASSERT): a phase 3, double-blind, randomised, placebo-controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Lancet Gastroenterology & Hepatology Publishes Data from Albireo's Landmark PEDFIC 1 Study of Bylvay® (odevixibat) Treatment in PFIC BioSpace [biospace.com]
- 11. hcplive.com [hcplive.com]
- 12. Interim results from an ongoing, open-label, single-arm trial of odevixibat in progressive familial intrahepatic cholestasis PMC [pmc.ncbi.nlm.nih.gov]
- 13. GLIMMER: A Randomized Phase 2b Dose-Ranging Trial of Linerixibat in Primary Biliary Cholangitis Patients With Pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]



- 14. Safety and efficacy of elobixibat for chronic constipation: results from a randomised, double-blind, placebo-controlled, phase 3 trial and an open-label, single-arm, phase 3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. darmzentrum-bern.ch [darmzentrum-bern.ch]
- 16. Efficacy, long-term safety, and impact on quality of life of elobixibat in more severe constipation: Post hoc analyses of two phase 3 trials in Japan PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. s29.q4cdn.com [s29.q4cdn.com]
- 18. firstwordpharma.com [firstwordpharma.com]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. A Study to Evaluate the Efficacy and Safety of Maralixibat in Subjects With Progressive Familial Intrahepatic Cholestasis (MARCH-PFIC) [ctv.veeva.com]
- 21. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Meta-analysis of clinical outcomes for next-generation IBAT inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193273#meta-analysis-of-clinical-outcomes-for-next-generation-ibat-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com